molecular formula C14H8N2O8 B189106 6,6'-Dinitrodiphenic acid CAS No. 5457-32-9

6,6'-Dinitrodiphenic acid

Katalognummer: B189106
CAS-Nummer: 5457-32-9
Molekulargewicht: 332.22 g/mol
InChI-Schlüssel: HSXZZWGNLDGWIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,6’-Dinitrobiphenyl-2,2’-dicarboxylic acid is an organic compound with the molecular formula C14H8N2O8 It is characterized by the presence of two nitro groups and two carboxylic acid groups attached to a biphenyl structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Dinitrobiphenyl-2,2’-dicarboxylic acid typically involves the nitration of biphenyl-2,2’-dicarboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.

Industrial Production Methods

Industrial production of 6,6’-Dinitrobiphenyl-2,2’-dicarboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient nitration while minimizing by-products and waste.

Analyse Chemischer Reaktionen

Types of Reactions

6,6’-Dinitrobiphenyl-2,2’-dicarboxylic acid undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other substituents such as halogens or alkyl groups.

    Esterification: The carboxylic acid groups can react with alcohols to form esters in the presence of an acid catalyst.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, and appropriate solvents (e.g., ethanol).

    Substitution: Halogenating agents (e.g., chlorine or bromine), nucleophiles (e.g., alkyl halides), and solvents (e.g., dimethylformamide).

    Esterification: Alcohols (e.g., methanol or ethanol), acid catalysts (e.g., sulfuric acid), and heat.

Major Products

    Reduction: 6,6’-Diaminobiphenyl-2,2’-dicarboxylic acid.

    Substitution: Halogenated or alkylated derivatives of 6,6’-Dinitrobiphenyl-2,2’-dicarboxylic acid.

    Esterification: Methyl or ethyl esters of 6,6’-Dinitrobiphenyl-2,2’-dicarboxylic acid.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

6,6'-Dinitrodiphenic acid serves as a precursor for the synthesis of various biphenyl derivatives. It is utilized in organic synthesis to create compounds with specific functional groups through reactions such as reduction, substitution, and esterification. This versatility makes it valuable in developing new materials and chemicals.

Biological Studies

Research has indicated potential biological activities associated with this compound. It has been investigated for its antimicrobial and anticancer properties. Studies suggest that derivatives of this compound may exhibit significant activity against various pathogens and cancer cells, making it a candidate for drug development .

Pharmaceutical Development

In medicinal chemistry, this compound is explored as a building block for pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity or target specificity in drug design .

Dyes and Pigments Production

The compound is utilized in the production of specialty chemicals, including dyes and pigments. Its chemical properties allow it to be incorporated into formulations that require specific color characteristics or stability under various conditions.

Corrosion Inhibitors

Recent studies have highlighted the potential of compounds derived from this compound as effective corrosion inhibitors in industrial applications. These compounds demonstrate significant efficacy in reducing corrosion rates when applied to metal surfaces .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of synthesized derivatives of this compound against various bacterial strains. The results indicated that certain derivatives exhibited substantial antibacterial activity, outperforming standard antibiotics in some cases .

Case Study 2: Drug Development

Research focused on the modification of this compound to enhance its anticancer activity. The synthesized analogs were tested for their efficacy against cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action and therapeutic potential .

Wirkmechanismus

The mechanism of action of 6,6’-Dinitrobiphenyl-2,2’-dicarboxylic acid depends on its chemical structure and the specific reactions it undergoes. The nitro groups can participate in redox reactions, while the carboxylic acid groups can form hydrogen bonds and interact with various molecular targets. The compound’s effects are mediated through these interactions, which can influence biological pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6,6’-Dinitrodiphenic acid: Similar structure with two nitro groups and two carboxylic acid groups on a biphenyl framework.

    2,2’-Binaphthyl-6,6’-dicarboxylic acid: Contains a binaphthyl structure with carboxylic acid groups.

    6,6’-Dinitro-1,1’-biphenyl-2,2’-dicarboxylic acid: Another biphenyl derivative with nitro and carboxylic acid groups.

Uniqueness

6,6’-Dinitrobiphenyl-2,2’-dicarboxylic acid is unique due to its specific arrangement of nitro and carboxylic acid groups on the biphenyl structure. This arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

5457-32-9

Molekularformel

C14H8N2O8

Molekulargewicht

332.22 g/mol

IUPAC-Name

2-(2-carboxy-6-nitrophenyl)-3-nitrobenzoic acid

InChI

InChI=1S/C14H8N2O8/c17-13(18)7-3-1-5-9(15(21)22)11(7)12-8(14(19)20)4-2-6-10(12)16(23)24/h1-6H,(H,17,18)(H,19,20)

InChI-Schlüssel

HSXZZWGNLDGWIC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C2=C(C=CC=C2[N+](=O)[O-])C(=O)O)C(=O)O

Kanonische SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C2=C(C=CC=C2[N+](=O)[O-])C(=O)O)C(=O)O

Key on ui other cas no.

5457-32-9

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.